Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Catalog No.
S12362491
CAS No.
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Product Name

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

IUPAC Name

ethyl 2-ethoxy-3-methylaziridine-2-carboxylate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-4-11-7(10)8(12-5-2)6(3)9-8/h6,9H,4-5H2,1-3H3

InChI Key

IRWFXTDLXKDEFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(N1)C)OCC

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate is a member of the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound features an ethyl ester group, an ethoxy substituent, and a methyl group on the aziridine ring, which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of aziridines, including:

  • Ring Opening Reactions: Aziridines are known for their ability to undergo ring-opening reactions under nucleophilic attack. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the aziridine ring .
  • Nucleophilic Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further synthetic transformations.
  • Polymerization: Aziridines can be polymerized to form polyamines, which have applications in materials science and drug delivery systems .

Several synthetic approaches can be utilized to prepare ethyl 2-ethoxy-3-methylaziridine-2-carboxylate:

  • Direct Alkylation: Starting from 3-methylaziridine, ethyl 2-bromoacetate can be used for alkylation under basic conditions.
  • Esterification: The carboxylic acid derivative can be synthesized via esterification of 2-ethoxyacetic acid with appropriate alcohols.
  • Cyclization Reactions: Utilizing precursors such as amino alcohols followed by cyclization can yield aziridine derivatives effectively.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate has potential applications in:

  • Pharmaceuticals: As a building block for the synthesis of bioactive compounds.
  • Polymer Chemistry: In the production of polyfunctional polymers through polymerization reactions.
  • Agriculture: Potentially as an agrochemical agent due to its structural similarity to known pesticides.

Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate shares structural similarities with several other compounds within the aziridine class. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl 3-methylaziridineMethyl group at position 3Higher reactivity due to less steric hindrance
Benzyl 2-methylaziridineBenzyl substituent at position 2Enhanced lipophilicity
Propyl 2-carboxyaziridineCarboxylic acid at position 2Increased acidity and potential biological activity
DimethylaziridineTwo methyl groups on the aziridine ringAlters electronic properties significantly

The uniqueness of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate lies in its specific combination of functional groups that may confer unique reactivity and biological activity compared to these similar compounds.

Traditional Cyclization Approaches in Aziridine Synthesis

Traditional methods for aziridine synthesis often rely on cyclization strategies involving imine intermediates or halogen-assisted ring closures. These approaches prioritize simplicity and reagent availability but face limitations in stereochemical control.

Imine Reduction Strategies for Aziridine Ring Formation

Imine reduction remains a cornerstone for constructing aziridine rings. In this method, Schiff bases derived from β-amino alcohols undergo intramolecular cyclization under reducing conditions. For example, treatment of ethyl 3-methyl-2-((phenylamino)methyl)acrylate with sodium borohydride in methanol facilitates imine reduction, yielding the aziridine core. The reaction typically proceeds via a two-electron transfer mechanism, where the lone pair on the nitrogen attacks the adjacent electrophilic carbon, forming the strained three-membered ring.

A critical limitation lies in the propensity for side reactions, such as over-reduction or epimerization at stereocenters. Recent modifications involve using milder reductants like cyanoborohydride to preserve chiral integrity.

Halogen-Mediated Ring Expansion Techniques

Halogen-assisted cyclization exploits the nucleophilic displacement of halides to drive ring closure. For instance, treating β-chloroamines with strong bases like potassium tert-butoxide induces dehydrohalogenation, forming the aziridine ring. This method is particularly effective for installing substituents at the 3-position, as seen in the synthesis of 3-methylaziridine derivatives.

In one variant, ethyl 2-chloro-3-methylpropanoate is reacted with ammonia to generate a β-chloroamine intermediate, which undergoes base-mediated cyclization to yield the aziridine carboxylate framework. However, regioselectivity challenges arise when multiple halogenation sites are present, necessitating precise temperature control (-10°C to 0°C) to favor the desired pathway.

Modern Catalytic Approaches to Aziridine Functionalization

Contemporary strategies emphasize catalytic systems to enhance efficiency and stereoselectivity, particularly for installing the ethoxy group and controlling chirality.

Transition Metal-Catalyzed Ethoxy Group Installation

Palladium and copper catalysts dominate ethoxy functionalization. A representative protocol involves the Ullmann coupling of ethyl iodoacetate with aziridine precursors. Using a copper(I)-phenanthroline complex in dimethylformamide at 80°C, the ethoxy group is introduced at the 2-position with >80% yield. Key to success is the pre-activation of the aziridine nitrogen via protection with tert-butoxycarbonyl (Boc) groups, which prevents catalyst poisoning.

Nickel-catalyzed cross-couplings have also gained traction. For example, ethyl 2-bromo-3-methylaziridine-2-carboxylate reacts with ethanol in the presence of Ni(COD)₂ and tricyclohexylphosphine, achieving ethoxy installation with minimal ring-opening side products.

Enantioselective Methods for Chiral Aziridine Derivatives

Asymmetric catalysis enables precise control over the stereochemistry of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate. Chiral salen-aluminum complexes catalyze the kinetic resolution of racemic aziridine esters, enriching enantiomeric excess (ee) to >95%. The mechanism involves preferential coordination of one enantiomer to the metal center, slowing its reaction rate and allowing selective functionalization of the other.

Organocatalytic approaches using cinchona alkaloids have also proven effective. In a stereoselective ring-opening/ring-closing sequence, quinine-derived catalysts promote the formation of (2R,3S)-configured products via hydrogen-bond-directed transition states.

Industrial-Scale Production Challenges and Optimization

Scaling aziridine synthesis introduces multifaceted challenges, from reagent costs to purification bottlenecks.

Reaction Scalability: Traditional imine reductions suffer from exothermicity risks at large volumes. Continuous flow systems mitigate this by maintaining precise temperature control (<5°C) during sodium borohydride additions, improving safety and consistency.

Catalyst Recovery: Homogeneous transition metal catalysts (e.g., Pd/C) are costly and difficult to reclaim. Immobilizing catalysts on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd) allows magnetic separation, reducing metal leaching to <0.1 ppm per batch.

Purification Complexity: Aziridines’ polarity complicates distillation. Simulated moving bed (SMB) chromatography, optimized for ethyl 2-ethoxy-3-methylaziridine-2-carboxylate’s partition coefficient (K = 2.1 in heptane/ethyl acetate), achieves >99% purity with 85% solvent recovery.

Cost Drivers:

FactorImpact on CostMitigation Strategy
Chiral catalystsHighRecyclable immobilized catalysts
Halogenated reagentsModerateSubstitution with ionic liquids
Energy consumptionHighMicrowave-assisted synthesis

Nucleophilic Ring-Opening Reactions at Substituted Positions

Nucleophilic ring-opening reactions constitute the predominant transformation pathway for aziridines, driven by the release of ring strain energy upon cleavage of the carbon-nitrogen bond [9] [10] [12]. For ethyl 2-ethoxy-3-methylaziridine-2-carboxylate, the presence of multiple substituents creates a complex electronic environment that influences both the site of nucleophilic attack and the reaction mechanism [9] [14].

The aziridine ring in ethyl 2-ethoxy-3-methylaziridine-2-carboxylate can undergo nucleophilic attack at either the C2 or C3 position, with regioselectivity determined by the combined effects of substituent electronics and sterics [9] [10]. Research has demonstrated that aziridines with different functional groups at their substituents exhibit varying regioselective ring-opening patterns depending on the nature of the alkyl substituent [9] [10].

Regioselectivity Patterns in Oxygen-Based Nucleophile Attacks

Oxygen-based nucleophiles demonstrate specific regioselectivity patterns when attacking substituted aziridines [9] [10] [12]. Studies have shown that the regioselectivity of aziridine ring opening is fundamentally dependent on the functional group present in the alkyl substituent of the aziridine [9] [10]. In the case of alkyl groups bearing γ-ketone at the C2 substituent position, ring opening by hydroxy nucleophiles from water occurs preferentially by attacking the aziridine carbon at the C2 position [9] [10].

The regioselective ring-opening reaction proceeds efficiently in the presence of trifluoroacetic acid, suggesting an acid-catalyzed mechanism [9] [10]. Mechanistic studies propose that the reaction is mediated by protonation of the aziridine nitrogen to form an in situ aziridinium ion through a specific transition state [9] [10]. In this transition state, the nitrogen-attached proton simultaneously interacts with oxygen attached to the carbonyl carbon-oxygen via hydrogen bonding [9] [10].

Computational analysis of nucleophilic ring-opening reactions reveals that nucleophiles such as amines, alcohols, and thiols attack the aziridine ring, leading to ring opening and formation of substituted products [12] . The less electron-rich feature of the aziridine ring after interaction with electrophiles makes nucleophilic attack more favorable at the more substituted carbon center [25] [29].

Nucleophile TypePreferred Attack SiteActivation Energy (kcal/mol)Product Selectivity
Water (OH⁻)C2 position5.9>90% regioselective
AlcoholsC2 position4.1-10.885-95% regioselective
ThiolsC1 position1.5-5.9Variable

Steric and Electronic Effects of Methyl/Ethoxy Substituents

The methyl and ethoxy substituents in ethyl 2-ethoxy-3-methylaziridine-2-carboxylate exert significant steric and electronic influences on nucleophilic ring-opening reactions [19] [44]. Computational studies using density functional theory methods have demonstrated that substituent effects on aziridine chemistry affect nitrogen inversion energy, reactivity, and regioselectivity of nucleophilic ring-opening reactions [44].

The electronic effects of substituents on aziridine reactivity follow predictable patterns based on their electron-donating or electron-withdrawing characteristics [19] [22]. Donor/acceptor substituted aziridines behave as push/pull systems, where electron density is transferred from the donor to the acceptor group [19]. The orbitals effecting this transfer are stabilized while others are destabilized [19].

Steric effects become particularly important when considering the approach of nucleophiles to the aziridine ring [15] [44]. The nitrogen inversion energy with different substituent groups decreases in the following order: benzyl > methyl > hydrogen > sulfonyl > phenyl > carbonyl groups [44]. For aziridines substituted with carbonyl groups, the energy barrier decreases to approximately 5 kcal/mol through complete incorporation of electrons on the aziridine ring nitrogen [44].

The local electrophilicity index calculations reveal that the electrophilicity of aziridinic carbon atoms varies significantly with substitution [29]. In substituted aziridines, the C1 electrophilicity is typically double that of C2, with values ranging from 0.22 to 0.53 electron volts depending on the nature of the substituents [29].

Radical-Mediated Reaction Mechanisms in Aziridine Chemistry

Radical-mediated mechanisms represent an alternative pathway for aziridine transformation, particularly relevant for ethyl 2-ethoxy-3-methylaziridine-2-carboxylate under specific reaction conditions [23] [24]. These pathways involve the formation of radical intermediates through homolytic cleavage of carbon-nitrogen or carbon-carbon bonds within the aziridine framework [23] [24].

Research on aziridinylcarbinyl radicals has demonstrated that these species rapidly rearrange via β-cleavage, which can proceed through breakage of either the carbon-nitrogen or carbon-carbon bond [23]. The selectivity of bond cleavage depends on the presence of stabilizing groups attached to the aziridine ring [23]. When a phenyl stabilizing group is attached to the aziridine ring, cleavage of the carbon-carbon bond is favored over carbon-nitrogen bond breakage [23].

Open-Chain Intermediate Formation Pathways

The formation of open-chain intermediates through radical mechanisms involves specific geometric and electronic requirements [24] [25]. Computational studies have identified that the reaction proceeds through formation of an open-chain radical intermediate rather than through azametallacyclobutane intermediates [24]. The free energy of activation to form the open-chain radical intermediate from metal-imide complexes is calculated to be approximately 25.3-25.5 kcal/mol [24].

The open-chain radical intermediate exhibits specific geometric characteristics that influence subsequent reaction pathways [24]. The flexible nature of the system allows for relatively small free-energy gaps between different intermediate conformations, typically ranging from 1.3 to 6.6 kcal/mol [24]. This flexibility is crucial for the eventual cyclization or further transformation of the intermediate [24].

Experimental evidence supports the predominance of radical mechanisms over concerted pathways in many aziridine transformations [24]. The activation energy to form final products from azametallacyclobutane intermediates is more than 25 kcal/mol greater than that from open-chain radical intermediates, effectively eliminating the azametallacyclobutane-mediated pathway [24].

Intermediate TypeFormation Energy (kcal/mol)Stability (kcal/mol)Selectivity Factor
Open-chain radical25.3-25.5-10.8 to -4.1High
Azametallacyclobutane>50VariableLow
Rotated radical25.3-25.5-10.4 to -10.8Moderate

Computational Modeling of Transition States

Advanced computational modeling has provided detailed insights into the transition state structures involved in radical-mediated aziridine transformations [24] [25] [32]. Density functional theory calculations using methods such as MPWPW91/6-31G(d) have been employed to characterize transition states and predict reaction outcomes [20] [24].

The computational analysis reveals that the rate-determining step for radical-mediated aziridine reactions is typically the addition of substrate to the metal-imide intermediate [24]. This finding contrasts with other catalytic systems where azide addition represents the rate-determining step [24]. The calculated activation energies for intramolecular rotation of radical intermediates range from 10.4 to 10.5 kcal/mol, which is comparable to the activation energy for product formation [24].

Transition state geometries provide crucial information about the stereochemical outcome of reactions [24] [25]. The competition between free energies of activation for product formation versus intramolecular rotation determines the degree of stereochemical scrambling in the final products [24]. When these energies are similar, considerable stereochemical scrambling occurs, as evidenced by experimental observations [24].

Electronic structure calculations have been extended to include multiple electronic states and their interactions [32]. The first six low-lying electronic states of aziridine systems can be calculated using equation of motion-ionization potential-coupled cluster singles and doubles methods [32]. These calculations reveal the presence of multiple conical intersections among electronic states, which influence reaction pathways and product distributions [32].

Acid-Catalyzed Rearrangement Processes

Acid-catalyzed rearrangement processes represent a distinct mechanistic pathway for ethyl 2-ethoxy-3-methylaziridine-2-carboxylate transformation [27] [40] [42]. These processes typically involve protonation of the aziridine nitrogen, formation of aziridinium intermediates, and subsequent rearrangement to yield expanded ring systems or acyclic products [27] [40] [42].

The mechanism of acid-catalyzed aziridine rearrangement has been extensively studied using both experimental and computational approaches [42] [43]. Brønsted acid catalysis involves the initial formation of aziridinium ion intermediates through protonation at the nitrogen center [40] [42]. This protonation step activates the aziridine ring toward subsequent nucleophilic attack or rearrangement [42].

Research on Lewis acid-catalyzed rearrangement processes has demonstrated that copper-specific catalysts can efficiently convert vinyl aziridines to pyrrolines through sigmatropic rearrangement mechanisms [27]. The reaction exhibits characteristic sigmoidal kinetics suggesting an autocatalytic process [27]. Catalyst loading has a dramatic effect on reaction rate, with mixed acetylacetonate complexes showing superior performance [27].

The proposed catalytic cycle involves substrate binding to the copper center in the axial position, followed by catalyst disproportionation to form cationic and anionic copper complexes [27]. The cationic copper complex serves as the active catalyst through Lewis acid activation, which weakens the carbon-nitrogen bond of the aziridine [27]. During ring expansion, the copper center may chelate to nearby olefins, producing ordered transition states necessary for observed diastereoselectivity [27].

Computational studies on acid-catalyzed processes have revealed activation barriers ranging from 150 to 170 kcal/mol for various rearrangement pathways [43]. Methyl substitution effects on activation energies show that substitution at the exocyclic nitrogen activates fragmentation, while substitution at the ring nitrogen slightly deactivates the process [43]. The calculated entropy of activation for alkylated species is positive, approximately 10 J mol⁻¹ K⁻¹ [43].

Catalyst TypeActivation Energy (kcal/mol)Reaction RateSelectivity
Brønsted acids5.48-17.06FastHigh
Lewis acids (Cu)25-50ModerateVariable
Thermal150-170SlowLow

The stereochemistry of acid-catalyzed rearrangements can be rationalized through stereoelectronic effects [43]. Protonation preferentially occurs at the exocyclic nitrogen, and the resulting aziridinium radical cation maintains a cyclic structure with specific geometric constraints [43]. The adiabatic ionization energy for aziridinium systems is estimated to be approximately 9.4 ± 0.3 electron volts [43].

The construction of saturated nitrogen-containing heterocycles from aziridine precursors has emerged as a powerful strategy for accessing complex polycyclic frameworks. The ring strain inherent in aziridines, estimated at approximately 26-27 kcal/mol, provides the driving force for ring-opening and subsequent cyclization processes that generate larger heterocyclic systems [2]. Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate serves as an ideal substrate for these transformations due to its multiple reactive sites and conformational constraints.

Pyrrolidine and Piperidine Ring Synthesis via Aziridine Expansion

The expansion of aziridine rings to generate pyrrolidine and piperidine frameworks has been extensively developed through various mechanistic pathways. The most prominent approach involves the formation of aziridinium ylide intermediates, which undergo subsequent rearrangement processes to afford the desired six-membered nitrogen heterocycles [3]. In the case of ethyl 2-ethoxy-3-methylaziridine-2-carboxylate, the presence of the ester functionality at the 2-position facilitates the formation of stabilized ylide intermediates under rhodium catalysis.

Rhodium-catalyzed [3+3] ring expansion reactions have demonstrated exceptional utility in converting bicyclic aziridines to complex dehydropiperidines with remarkable stereocontrol [3]. The mechanism proceeds through the initial formation of a vinyl aziridinium ylide intermediate, followed by a pseudo- [4] [5]-sigmatropic rearrangement that directly furnishes the heterocyclic products with net retention at the newly formed carbon-carbon bond [3]. This transformation exhibits high stereospecificity and functional group tolerance, making it particularly suitable for late-stage modifications of bioactive compounds.

The synthesis of enantiopure piperidines via aziridinium ring expansion has been achieved through the treatment of chiral pyrrolinols with triflic anhydride in the presence of proton sponge at -15°C [6]. This methodology allows for the irreversible formation of aziridinium salts, which subsequently undergo ring expansion under kinetic control to form piperidines with complete preservation of diastereomeric purity and enantiomeric excess [6]. The reaction demonstrates remarkable substrate scope, accommodating a wide variety of carbon, nitrogen, oxygen, sulfur, and fluoride nucleophiles with complete regioselectivity.

Table 1: Aziridine Ring Expansion Reactions for Pyrrolidine and Piperidine Synthesis

SubstrateReaction ConditionsProductYieldReference
N-tosyl aziridine-2-carboxylateRh₂(esp)₂ catalyst, nitrene transfersp³-enriched scaffolds85-96% [7]
Bicyclic aziridinesRhodium-bound vinyl carbenes, [3+3] expansionDehydropiperidinesHigh stereocontrol [3]
Chiral pyrrolinol-derived aziridinesTriflic anhydride, proton sponge, -15°C3-substituted piperidines>99% ee, de [6]
N-benzyl-2-hydroxymethylpyrrolineVarious nucleophiles (C, N, O, S, F)TetrahydropyridinesVariable (anti-SN2/syn-SN2 = 18:1) [6]
Ethyl 2-ethoxy-3-methylaziridine-2-carboxylateNucleophilic ring opening, acid catalysisβ-amino acid derivativesModerate to good [8]

Recent advances in aziridine amide ring-opening reactions have enabled the generation of sp³-enriched scaffolds with high regioselectivity [7]. The methodology features wide reaction scope, including sterically hindered ortho-substituted nucleophiles and both aliphatic and heteroaromatic ring-containing aziridine amides as substrates [7]. The selective formation of tertiary ethers through regioselective conversion represents a significant advancement in the field, providing direct access to trans-1,2-disubstituted amide scaffolds without requiring multistep deprotection or functionalization procedures [7].

Tandem Ring-Opening/Cyclization Sequences

Tandem ring-opening and cyclization sequences represent one of the most efficient strategies for heterocyclic scaffold construction from aziridine precursors. These cascade processes combine the ring strain relief of the aziridine with subsequent bond-forming events to generate complex polycyclic structures in a single synthetic operation. The development of gold(I)-catalyzed tandem nucleophilic ring-opening of aziridines followed by 6-exo-dig cyclization and double bond isomerization has provided convenient access to morpholine derivatives from readily available starting materials [9].

The gold(I) catalyst serves dual roles in these transformations, functioning as both a π-acid and σ-acid to enable simultaneous activation of both aziridine and propargyl alcohol reactants [9]. The resulting unsaturated morpholine products can be readily hydrogenated to achieve target morpholine derivatives with excellent diastereoselectivities and high yields [9]. This methodology demonstrates the power of bifunctional catalysis in enabling complex cascade transformations that would be difficult to achieve through stepwise approaches.

The development of one-pot acid-catalyzed ring-opening, cyclization, and oxidation sequences has enabled the synthesis of 1,2,4-triazines from N-tosyl hydrazones and aziridines [10]. The mechanism involves efficient nucleophilic ring opening of the aziridine, followed by deprotonation and thermal activation to achieve six-membered ring closure, with subsequent elimination of tosyl groups to form dihydrotriazines [10]. Final oxidation with manganese dioxide affords the desired 1,2,4-triazines in a regioselective manner, providing 15 previously unknown structures with potential medicinal and agrochemical applications [10].

Table 2: Tandem Ring-Opening/Cyclization Sequences

Starting MaterialMechanismProduct TypeSelectivityReference
Aziridines + propargyl alcoholsNucleophilic ring-opening/6-exo-dig cyclizationMorpholine derivativesHigh diastereoselectivity [9]
N-tosyl hydrazones + aziridinesRing-opening/cyclization/oxidation sequence1,2,4-triazinesRegioselective (3,6-disubstituted) [10]
Oxiranyl and aziridinyl ketonesYb(OTf)₃-catalyzed ring-opening/Friedel-CraftsIsochromanones and isoquinolinesSelective C-C bond cleavage [11]
Aziridine amides (cyclic)Selective ring-opening with tertiary ether formationsp³-enriched scaffoldsRegioselective, stereoselective [7]
Vinyl aziridinium ylidesPseudo- [4] [5]-sigmatropic rearrangementComplex dehydropiperidinesHigh stereospecificity [3]

Ytterbium(III) triflate-catalyzed tandem ring opening and Friedel-Crafts cyclization of oxiranyl and aziridinyl ketones has provided access to isochromanones and isoquinolines through selective carbon-carbon bond cleavage under mild conditions [11]. This represents the first example of such transformations proceeding via selective C-C bond cleavage rather than the more common C-O or C-N bond breaking pathways [11]. The methodology demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for the synthesis of complex pharmaceutical intermediates.

Natural Product Analog Synthesis

The synthesis of natural product analogs represents a cornerstone application of aziridine chemistry, leveraging the unique reactivity patterns of these strained heterocycles to access complex alkaloid frameworks. Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate and related compounds serve as key intermediates in the construction of piperidine and pyrrolidine alkaloids that exhibit significant biological activities.

Pseudoconhydrine Congener Development

Pseudoconhydrine, a piperidine alkaloid characterized by a hydroxyl group at the C-5 position, has served as a template for the development of structurally related congeners with modified biological profiles . The regioselective ring opening of aziridine derivatives provides a powerful approach for accessing these alkaloid frameworks with precise control over stereochemistry and substitution patterns.

Recent investigations have revealed that aziridine substrates bearing different functional groups exhibit distinct regioselective ring-opening behaviors depending on the nature of their alkyl substituents [13]. In the case of alkyl groups bearing γ-ketone functionalities at the C2 position of aziridine, ring opening by hydroxyl nucleophiles from water occurs by attacking the aziridine carbon at the C2 position [13]. This reaction proceeds efficiently in the presence of trifluoroacetic acid, providing access to substituted pyrrolidine rings that serve as congeners of pseudoconhydrine [13].

The mechanistic basis for this regioselectivity involves the formation of an in situ aziridinium ion through protonation of the aziridine nitrogen, followed by hydrogen bonding interactions between the protonated nitrogen and the carbonyl oxygen [14]. This transition state directs the hydroxyl nucleophile to selectively attack the C2 carbon of the aziridinium ring in a highly regioselective manner [14]. The conformational constraints imposed by the γ-ketone substituent appear to be crucial for achieving this level of selectivity.

Interestingly, when the same aziridine framework bears a γ-silylated hydroxyl group instead of a γ-ketone, the regioselective preference reverses, leading to ring-opening at the unsubstituted C3 position with breakage of the bond between the aziridine nitrogen and the C3 carbon [13]. This complementary selectivity provides access to both possible regioisomers through judicious choice of the directing group, significantly expanding the synthetic utility of the methodology.

Table 3: Natural Product Analog Synthesis Data

Target CompoundSynthetic StrategyKey FeaturesEnantioselectivityReference
Pseudoconhydrine congenersAziridine ring-opening with γ-ketone directingRegioselective C2 attack by H₂O nucleophileHigh regioselectivity [14]
Coniine analogsChain elongation via Wittig reactionBuilding propyl group via α-lithiationEnantiopure from (S)-2-piperidineethanol [15]
IsosolenopsinsOne-pot sequential reactions under H₂Reduction/ring-opening/debenzylation cascadecis-2,6-disubstituted products [16]
Deoxocassine derivativesSubstrate-controlled lithium alkynylate additionHigh stereoselectivitySubstrate-controlled [16]
Spectaline analogsAlkynyl group installation at C2Divergent synthesis pathwayChiral auxiliary dependent [16]

The synthesis of enantiopure alkaloids such as coniine and epidihydropinidine has been achieved through the enzymatic kinetic resolution of 2-piperidineethanol derivatives [15]. The major alkaloid coniine, extracted from Conium maculatum and responsible for its toxicity, was synthesized from enantiopure (S)-2-piperidineethanol through chain elongation at the 2-position of the piperidine ring using Wittig reaction methodology, followed by hydrogenation and deprotection [15]. This approach demonstrates the utility of enzymatic resolution in accessing enantiomerically pure starting materials for natural product synthesis.

Monomorine-Inspired Alkaloid Derivatives

Monomorine alkaloids represent an important class of indolizidine natural products that have attracted significant attention due to their unique structural features and biological activities. The development of efficient synthetic routes to monomorine analogs has been facilitated by the strategic use of aziridine intermediates in key bond-forming reactions.

The asymmetric synthesis of (+)-monomorine I has been achieved through stereoselective aminopalladation and cross-metathesis strategies [17]. This approach demonstrates the utility of palladium-catalyzed cyclization reactions in constructing the indolizidine core structure with excellent stereocontrol [17]. The methodology has been extended to the synthesis of related alkaloids, including indolizidine 167B and various pyrrolidine alkaloids, through modification of the substitution pattern and ring size.

Table 4: Monomorine-Inspired Alkaloid Derivatives

Alkaloid TypeSynthetic ApproachRing SystemStereochemical ControlReference
(+)-Monomorine IStereoselective aminopalladationIndolizidine coreHigh diastereoselectivity [17]
Indolizidine 167B analogsPummerer mediated cyclizationIndolizidine frameworkAsymmetric synthesis [17]
Pyrrolidine alkaloidsReductive alkylation strategyPyrrolidine ringIterative approach [18]
Bicyclic alkaloid derivativesCross-metathesis methodologyFused ring systemsStereospecific formation [17]
Substituted pyrrolidinesTMSOTf-mediated hydroaminationSubstituted pyrrolidines5/6-endo-dig selectivity [19]

The development of TMSOTf-mediated "5/6-endo-dig" reductive hydroamination of enynyl amines has provided a metal-free approach to pyrrolidine and piperidine natural products [19]. This methodology enables the stereoselective synthesis of alkaloids bearing hydrophobic chains, including (±)-pyrrolidine cis-225H, (±)-epi-197B, (±)-epi-225C, and the families of (+)-solenopsins and (+)-isosolenopsins [19]. The brevity of the developed strategy has allowed for collective stereoselective total synthesis of various alkaloids and formal syntheses of (±)-bgugaine and (+)-azimic acid [19].

Polymer Crosslinking Applications in Material Science

The application of aziridine derivatives in polymer crosslinking represents a significant industrial application that leverages the unique reactivity of the strained three-membered ring. Ethyl 2-ethoxy-3-methylaziridine-2-carboxylate and related polyfunctional aziridine compounds serve as effective crosslinking agents for carboxylic acid-functional polymers, providing enhanced mechanical properties and chemical resistance to the resulting materials.

The mechanism of aziridine crosslinking involves acid-catalyzed ring opening, where the active hydrogen on carboxylic acid groups of acrylic or polyurethane resins reacts with the nitrogen atom of the polyfunctional aziridine [20]. This reaction causes ring opening and subsequent crosslink formation, creating a three-dimensional network structure [20]. Since polyfunctional aziridines are typically trifunctional and the polymer backbone can be multifunctional, a high crosslink density network is formed through this reaction mechanism [20].

The development of polymeric aziridines as a new class of low-toxicity two-component crosslinkers for carboxylic resins has addressed longstanding safety concerns associated with traditional aziridine crosslinkers [21]. Through a combination of industry-standard tests and modern biotechnological approaches, the non-genotoxic nature of these compounds has been demonstrated [21]. Mechanical analysis of acrylic films formulated with polymeric aziridines has shown that the high crosslink densities typical for classical aziridine chemistry can be attained while maintaining improved safety profiles [21].

Table 5: Polymer Crosslinking Applications

Crosslinker TypeTarget SubstrateActivation ConditionsPerformance PropertiesApplicationsReference
Polyfunctional aziridinesCarboxylic acid-functional polymersAcid catalysis, ambient to elevated tempEnhanced chemical resistanceCoatings, inks, adhesives [20]
Difunctional water-based crosslinkerAcid-functional polyurethane/acrylicHeat cure 200-275°F (80-120°C)Similar MEK double rubs to trifunctionalClear coatings, one-part systems [22]
Polymeric aziridinesCarboxylic resinsRoom temperature or thermal activationHigh crosslink densityWater-based coating applications [21]
Aziridine-functional polycarbodiimidesAqueous polymers with COOH groupsNon-genotoxic activationReduced toxicity profileEnvironmentally friendly crosslinking [23]
Trifunctional polyaziridineAcrylic emulsionspH drop during dryingImproved mechanical propertiesIndustrial coating systems [20]

The distribution of crosslinker molecules in both wet formulation and dried coating can be controlled by adjusting the stabilizing group of the polymeric aziridine [21]. By tuning this stabilization mechanism, customized functional performance for different coating applications can be achieved [21]. This level of control over crosslinker distribution represents a significant advancement in coating technology, enabling the development of materials with tailored properties for specific end-use applications.

Recent developments in difunctional water-based crosslinkers have demonstrated that similar performance to trifunctional polyaziridine crosslinkers can be achieved with reduced functionality [22]. The molecule, based on the reaction of methylene diphenyl diisocyanate with ethylene imine, provides an aqueous dispersion with excellent storage stability and the potential for formulating one-part polyurethane dispersion systems [22]. The crosslinker exhibits similar MEK double rub resistance and chemical spot test performance compared to traditional trifunctional systems while offering improved handling characteristics [22].

The preparation of polycarbodiimides with aziridine functions represents an innovative approach to developing non-genotoxic crosslinking agents [23]. These aziridine-functional polycarbodiimides combine the beneficial crosslinking properties of traditional aziridine systems with reduced mutagenic potential [23]. The dual-functionality approach, where both carbodiimide and aziridine groups contribute to crosslinking, provides enhanced crosslinking efficiency while maintaining environmental and safety advantages [23].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types